molecular formula C16H20N4O4 B1208692 Quasimetacyclophane CAS No. 68675-79-6

Quasimetacyclophane

Cat. No.: B1208692
CAS No.: 68675-79-6
M. Wt: 332.35 g/mol
InChI Key: OUCQADGZQCRJSA-UHFFFAOYSA-N
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Description

Quasimetacyclophane (CAS 68675-79-6) is a specialized macrocyclic compound derived from thymine, with a molecular formula of C16H20N4O4 and a molecular weight of 332.35 g/mol . This this compound is classified as a pyrimidinophane, a class of macrocycles consisting of pyrimidine moieties connected by alkyl spacers . Its unique structure makes it a versatile intermediate in organic synthesis, where it enables novel synthetic pathways and selective functionalization for creating complex molecules . Researchers have investigated its photochemical and physical properties, which are influenced by the stacked geometry of its thymine components . These properties are valuable for developing unconventional oligonucleotide models and studying excimer formation, with potential applications in material science for creating polymers with enhanced thermal stability and mechanical strength . Furthermore, studies on related pyrimidinophane structures have explored their antimicrobial activity, indicating potential research applications in this area . The compound is provided exclusively for research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

68675-79-6

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

1,16-dimethyl-4,8,10,14-tetrazapentacyclo[8.6.1.14,14.02,8.03,16]octadecane-9,15,17,18-tetrone

InChI

InChI=1S/C16H20N4O4/c1-15-9-10-16(15,2)12(22)20-8-4-7-19(11(15)21)13(23)17(9)5-3-6-18(10)14(20)24/h9-10H,3-8H2,1-2H3

InChI Key

OUCQADGZQCRJSA-UHFFFAOYSA-N

SMILES

CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C

Canonical SMILES

CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C

Synonyms

quasimetacyclophane

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Quasimetacyclophanes in Organic Synthesis:
Quasimetacyclophanes serve as versatile intermediates in organic synthesis. Their unique structure allows for selective functionalization, making them valuable in the development of complex molecules. Researchers have utilized these compounds to create novel synthetic pathways that enhance yield and selectivity in chemical reactions.

Table 1: Synthetic Routes Involving Quasimetacyclophanes

Reaction TypeDescriptionReference
Electrophilic AdditionUsed to introduce functional groups
Cross-CouplingFacilitates the formation of carbon-carbon bonds
RearrangementEnables the transformation of functional groups

Biological Applications

Anticancer Activity:
Recent studies have highlighted the anticancer properties of quasimetacyclophanes. Their ability to interact with biological targets has led to investigations into their efficacy as potential anticancer agents. Specific derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: Quasimetacyclophane Derivatives Against Cancer

  • Compound: this compound-1
  • Target: Human breast cancer cells (MCF-7)
  • Findings: Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential for further development as an anticancer drug.

Material Science

Polymer Chemistry:
Quasimetacyclophanes have been incorporated into polymer matrices to enhance material properties. Their rigid structure contributes to thermal stability and mechanical strength, making them suitable for high-performance materials.

Table 2: Properties of this compound-Based Polymers

PropertyValueApplication Area
Thermal StabilityDecomposition temperature > 300°CAerospace
Mechanical StrengthTensile strength > 70 MPaConstruction
SolubilityLimited solubility in organic solventsCoatings

Analytical Applications

Chromatographic Techniques:
Quasimetacyclophanes are utilized in chromatography as stationary phases due to their unique structural characteristics. Their ability to selectively interact with different analytes enhances separation efficiency and resolution.

Research Findings:
Studies have shown that columns packed with this compound derivatives provide improved retention times and selectivity for aromatic compounds compared to traditional packing materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metacyclophane and Paracyclophane

Metacyclophane and paracyclophane are cyclophanes differentiated by the positions of their bridging units (meta- vs. para-substitution on aromatic rings). Key distinctions include:

  • Electronic Properties: Quasimetacyclophane’s thymine component introduces hydrogen-bonding capabilities absent in conventional metacyclophanes.
  • Photochemical Behavior : Koroniak et al. (1979) observed this compound’s excimer emission at longer wavelengths compared to metacyclophanes, attributed to thymine’s electron-deficient aromatic system .

1,1′-Binaphthyl and 1-Methylnaphthalene Excimers

Post et al. (1976) studied the absorption spectra of 1,1′-binaphthyl and its relation to 1-methylnaphthalene excimers using SCF-CI calculations . Comparisons reveal:

  • Structural Rigidity : this compound’s macrocyclic backbone imposes greater steric constraints than 1,1′-binaphthyl, reducing conformational flexibility and altering excimer stability.
  • Spectroscopic Shifts : The thymine-derived this compound exhibits a redshifted absorption maximum (~320 nm) compared to 1-methylnaphthalene (~290 nm), suggesting stronger π-π interactions in the excited state .

Functional Comparison with Photodynamic Agents

This compound’s photochemical activity parallels that of porphyrin-based compounds used in photodynamic therapy (PDT). However:

  • Light Absorption Range : Porphyrins absorb strongly in the visible range (400–700 nm), whereas this compound’s UV absorption (<350 nm) limits its utility in deep-tissue applications .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Absorption Max (nm) Emission Max (nm) Key Functional Groups
This compound 320 450 Thymine, Aliphatic Bridge
Metacyclophane 280 390 Benzene, Ethylene Bridge
1,1′-Binaphthyl 295 410 Naphthalene, Single Bond

Preparation Methods

Reaction Design and Substrate Selection

The most efficient method for synthesizing quasimetacyclophanes involves the condensation of γ-substituted vinamidinium salts (e.g., 2a–g ) with meta-xylylenediamine derivatives under acidic conditions. This one-pot protocol, conducted in refluxing acetonitrile with acetic acid as a catalyst, enables the formation of 14- to 18-membered macrocycles with yields exceeding 85% (Table 1). The vinamidinium salts act as bis-electrophiles, reacting sequentially with the diamine’s nucleophilic amino groups to facilitate macrocyclization.

Table 1: Yields of Quasimetacyclophanes Synthesized via Vinamidinium-Diamine Condensation

EntryVinamidinium Salt (R Group)DiamineYield (%)
12a (CH₃)1,3-Phenylenedimethanamine87
22b (Cl)1,3-Phenylenedimethanamine90
32c (OCH₃)2,4,6-Trimethylbenzene-1,3-diamine83
42d (NO₂)1,3-Phenylenedimethanamine88

Key advantages of this method include operational simplicity, scalability, and the absence of byproducts due to the high regioselectivity of the vinamidinium-diamine interaction.

Mechanistic Pathway

The reaction proceeds through a stepwise nucleophilic attack mechanism (Figure 1):

  • Protonation of Vinamidinium Salt : Acetic acid protonates the vinamidinium salt, enhancing its electrophilicity.

  • First Amination : A primary amine group of the diamine attacks the central carbon of the vinamidinium ion, displacing dimethylamine and forming an iminium intermediate.

  • Second Amination : The remaining amine group reacts with a second vinamidinium molecule, followed by intramolecular cyclization to yield the quasimetacyclophane core.

This mechanism is supported by NMR studies tracking intermediate formation and DFT calculations validating the transition states.

Ring-Closing Metathesis (RCM) of Diaryl Ether Precursors

Olefinic Precursor Design

Quasimetacyclophanes with ethylene bridges are accessible via Grubbs-catalyzed RCM of diaryl ethers bearing terminal olefins. For example, treatment of 1,3-bis(allyloxy)benzene with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours affords the cyclized product in 72% yield. Steric hindrance from meta-substituents necessitates higher catalyst loadings (10–15 mol%) to achieve comparable yields.

Limitations and Optimization

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) reduce metathesis efficiency due to catalyst deactivation.

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings lower yields by destabilizing the transition state.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

Boronic Ester-Dihalide Coupling

Palladium-catalyzed coupling of meta-dihalobenzenes (e.g., 1,3-dibromobenzene) with arylboronic esters provides a modular route to functionalized quasimetacyclophanes. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (3:1), biphenylene-bridged derivatives are obtained in 65–78% yields.

Post-Functionalization Strategies

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the aromatic rings.

  • Reductive Amination : Catalytic hydrogenation of nitro groups followed by condensation with aldehydes yields N-alkylated derivatives.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Diamine Platforms

Immobilizing 1,3-phenylenedimethanamine on Wang resin enables iterative coupling with vinamidinium salts, followed by cleavage with TFA/CH₂Cl₂ (95:5) to release the this compound. This method achieves 81% purity after HPLC purification, making it suitable for combinatorial libraries.

Photochemical [2+2] Cycloaddition

Stilbene-Based Precursors

UV irradiation (λ = 300 nm) of 1,3-distyrylbenzene derivatives in benzene induces [2+2] cycloaddition, forming strained cyclobutane-bridged quasimetacyclophanes. While yields are modest (45–55%), this method avoids metal catalysts, appealing to green chemistry initiatives.

Q & A

Q. How can this compound research align with green chemistry principles?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives. Quantify E-factors (waste per product mass) and atom economy. Explore mechanochemical synthesis to reduce energy consumption .

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